molecular formula C8H5BrF2O2 B122118 4-Bromo-2,6-difluorophenylacetic acid CAS No. 537033-54-8

4-Bromo-2,6-difluorophenylacetic acid

Cat. No. B122118
Key on ui cas rn: 537033-54-8
M. Wt: 251.02 g/mol
InChI Key: GBFFYYLXGIHKLU-UHFFFAOYSA-N
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Patent
US09084794B2

Procedure details

A suspension of 2-(4-bromo-2,6-difluorophenyl)acetamide (7.20 mmol) in ethanol (10 mL) was treated with 6N aq sodium hydroxide (90 mmol) at room temperature. The vessel was then stirred in an oil bath at 80° C. After one hour the reaction mixture had turned clear. After stirring overnight, the reaction mixture was cooled to room temperature, at which point the pH was adjusted to ˜1 with 6N aq HCl. A white precipitate formed, and the solution was concentrated to a volume of ˜10 mL, at which point it was extracted three times with ethyl acetate. The combined organic layers were washed twice with brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford the title compound as a solid (837 mg, 41% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.60 (s, 2 H) 7.49 (d, J=6.82 Hz, 2 H) 12.82 (br. s., 1 H).
Name
2-(4-bromo-2,6-difluorophenyl)acetamide
Quantity
7.2 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
90 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH2:9][C:10](N)=[O:11])=[C:4]([F:13])[CH:3]=1.[OH-:14].[Na+].Cl>C(O)C>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH2:9][C:10]([OH:14])=[O:11])=[C:4]([F:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-(4-bromo-2,6-difluorophenyl)acetamide
Quantity
7.2 mmol
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)CC(=O)N)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
90 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The vessel was then stirred in an oil bath at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature, at which point the pH
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a volume of ˜10 mL, at which point it
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)F)CC(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 837 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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